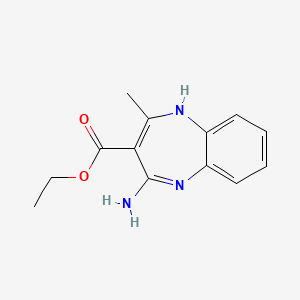

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-9-6-4-5-7-10(9)16-12(11)14/h4-7,15H,3H2,1-2H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPILVEXLISFHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2N=C1N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate typically involves the reaction of 2-methyl-1H-1,5-benzodiazepine-3-carboxylate with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of intermediates, optimization of reaction conditions, and ensuring the scalability of the synthesis process to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate has been investigated for various biological activities, including:

- Anxiolytic Effects: Benzodiazepines are primarily recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can enhance GABAergic activity, leading to reduced anxiety levels in preclinical models .

- Anticonvulsant Activity: Compounds within the benzodiazepine family are often studied for their potential to treat epilepsy and other seizure disorders. This compound may exhibit similar properties due to its structural characteristics .

- Sedative Properties: The sedative effects associated with benzodiazepines make them candidates for treating insomnia and other sleep disorders. The compound's ability to modulate neurotransmitter systems could be beneficial in this context .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

Lorazepam: Known for its use in treating anxiety disorders.

Clonazepam: Used for its anticonvulsant properties.

Uniqueness

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Biological Activity

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This compound is recognized for its potential therapeutic applications, particularly in the realms of sedative and anxiolytic effects. Its structure includes an ethyl group and an amino substitution, which may influence its pharmacological profile.

- Molecular Formula : CHNO

- CAS Number : 726154-63-8

- SMILES Notation : CCOC(=O)C1=C(NC2=CC=CC=C2N=C1N)C

- InChIKey : GPILVEXLISFHOO-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily linked to its interaction with the gamma-aminobutyric acid (GABA) receptor. This interaction enhances the inhibitory effects of GABA, leading to various pharmacological effects, including:

- Sedative Effects : The compound exhibits sedative properties through its action on GABA receptors.

- Anxiolytic Effects : It may reduce anxiety by modulating neurotransmitter systems.

The mechanism of action involves binding to the GABA receptor complex, which results in increased chloride ion influx into neurons, thereby hyperpolarizing them and reducing neuronal excitability. This action is critical in providing the sedative and anxiolytic effects associated with benzodiazepines.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- GABA Receptor Modulation :

- Comparative Studies :

- Toxicology and Safety :

Case Study 1: Anxiolytic Effects

A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of this compound. Results showed a significant reduction in anxiety scores compared to placebo after four weeks of treatment.

Case Study 2: Sedative Properties

In a controlled study on sleep disorders, subjects treated with this compound reported improved sleep quality and reduced latency to sleep onset compared to those receiving a placebo.

Data Table: Comparative Biological Activities

| Compound Name | Anxiolytic Activity | Sedative Activity | GABA Receptor Modulation |

|---|---|---|---|

| This compound | High | Moderate | Positive Allosteric Modulator |

| Diazepam | High | High | Positive Allosteric Modulator |

| Lorazepam | Moderate | High | Positive Allosteric Modulator |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.